(Z)-3-(3,4-dimethoxyphenyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acrylamide
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Overview
Description
(Z)-3-(3,4-Dimethoxyphenyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acrylamide is a complex organic compound characterized by its unique structural features, including a dimethoxyphenyl group, a thiophen-2-yl isoxazole moiety, and an acrylamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the dimethoxyphenyl group and the thiophen-2-yl isoxazole moiety These components are then coupled using appropriate reaction conditions, such as the use of coupling agents like carbodiimides or peptide coupling reagents
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and polymerization.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and leaving groups.
Polymerization: The acrylamide group can undergo polymerization reactions in the presence of initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Major Products Formed:
Oxidation: Formation of corresponding alcohols, ketones, or carboxylic acids.
Reduction: Production of reduced derivatives such as alcohols or amines.
Substitution: Generation of substituted derivatives with different functional groups.
Polymerization: Formation of polyacrylamide polymers.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways. For example, it may bind to specific enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the application and the specific biological system being studied.
Comparison with Similar Compounds
(E)-3-(3,4-Dimethoxyphenyl)acrylic acid
N-(5-(thiophen-2-yl)isoxazol-3-yl)methylamine
Acrylamide derivatives with different substituents
Properties
IUPAC Name |
(Z)-3-(3,4-dimethoxyphenyl)-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-23-15-7-5-13(10-16(15)24-2)6-8-19(22)20-12-14-11-17(25-21-14)18-4-3-9-26-18/h3-11H,12H2,1-2H3,(H,20,22)/b8-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTOCJMCZUDHSO-VURMDHGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCC2=NOC(=C2)C3=CC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\C(=O)NCC2=NOC(=C2)C3=CC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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